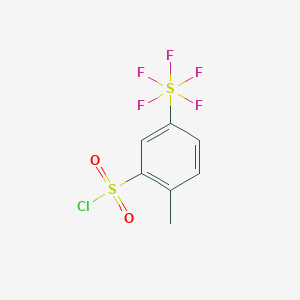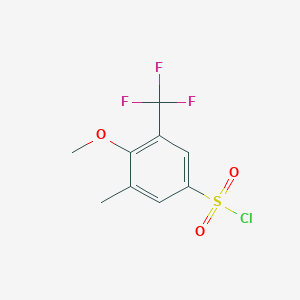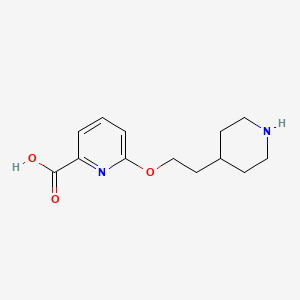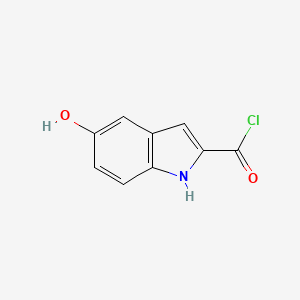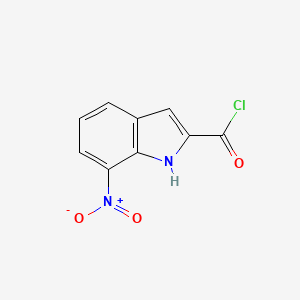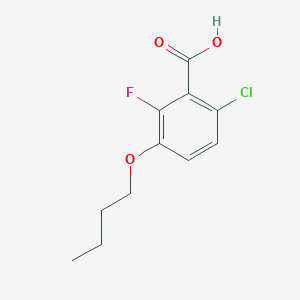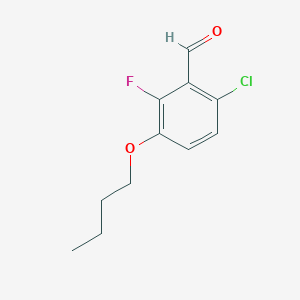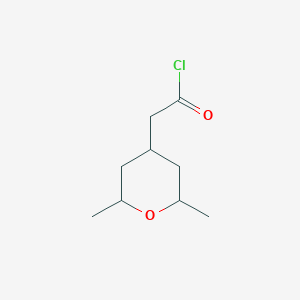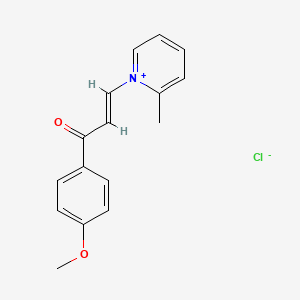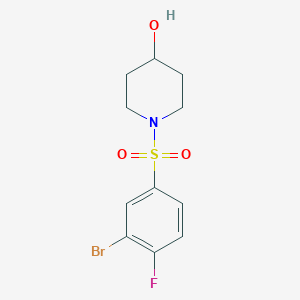
1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol
Übersicht
Beschreibung
“1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol” is a chemical compound with the molecular formula C11H13BrFNO3S. It has a molecular weight of 338.19 . The compound is also known by other synonyms such as “1-[(3-bromo-4-fluorophenyl)sulfonyl]-4-piperidinol” and "4-Piperidinol, 1-[(3-bromo-4-fluorophenyl)sulfonyl]-" .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring bound to a phenyl group, which is further substituted with bromo and fluoro groups at the 3rd and 4th positions respectively .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 451.1±55.0 °C and a predicted density of 1.672±0.06 g/cm3 . The pKa value is predicted to be 14.40±0.20 .Wissenschaftliche Forschungsanwendungen
Biological Activity of Piperidine Derivatives : Piperidine derivatives, including those related to 1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol, have been synthesized and evaluated for their biological activities. For example, a study by Khalid et al. (2016) synthesized a series of piperidine derivatives and screened them against butyrylcholinesterase (BChE) enzyme, suggesting their potential biological significance (Khalid et al., 2016).
Application in Carbohydrate Chemistry : Spjut et al. (2010) explored the use of a related compound, 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec), in carbohydrate chemistry. The study demonstrated that the Fsec group could be used to protect hydroxyl groups and is stable under certain conditions, highlighting its utility in synthetic chemistry (Spjut et al., 2010).
Anticancer Potential of Piperidine Derivatives : A study by Rehman et al. (2018) involved the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as potential anticancer agents. The study indicates the potential therapeutic applications of these compounds in cancer treatment (Rehman et al., 2018).
Antioxidant and Anticholinesterase Activities : The synthesis of sulfonyl hydrazones with piperidine rings was investigated by Karaman et al. (2016). The study evaluated the compounds for antioxidant capacity and anticholinesterase activity, suggesting their potential in medicinal chemistry (Karaman et al., 2016).
Antibacterial Potentials of Piperidine Derivatives : Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. This study highlights the potential use of such compounds in developing new antibacterial agents (Iqbal et al., 2017).
Synthesis of Biologically Active Piperidine Derivatives : Khalid et al. (2013) synthesized 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine and evaluated their bioactivity against various enzymes, showing their biological activity potential (Khalid et al., 2013).
Eigenschaften
IUPAC Name |
1-(3-bromo-4-fluorophenyl)sulfonylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO3S/c12-10-7-9(1-2-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7-8,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJOBNAIBNBTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




